molecular formula C6H6ClNO B3143355 5-Chloro-2-methylpyridine 1-Oxide CAS No. 52313-58-3

5-Chloro-2-methylpyridine 1-Oxide

Cat. No.: B3143355
CAS No.: 52313-58-3
M. Wt: 143.57 g/mol
InChI Key: BFQMZTXMCAPZAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-methylpyridine 1-Oxide typically involves the oxidation of 2-chloro-5-methylpyridine. One common method is the reaction of 2-chloro-5-methylpyridine with hydrogen peroxide in the presence of a catalyst such as TS-1 . The reaction conditions include maintaining a temperature range of -30°C to +50°C .

Industrial Production Methods

In industrial settings, the production of this compound can involve the use of phosgene (COCl2) and trimethylamine as reagents. The process includes reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene at temperatures between -30°C and +50°C, followed by further reaction with phosgene at temperatures between 50°C and 150°C .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyridine 1-Oxide involves its interaction with molecular targets through oxidation and substitution reactions. The compound can act as an oxidizing agent, transferring oxygen to other molecules . It can also participate in substitution reactions, where it replaces the chlorine atom with other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylpyridine 1-Oxide is unique due to its N-oxide group, which imparts distinct chemical reactivity and properties compared to its analogs . This makes it valuable in specific chemical reactions and applications where the N-oxide functionality is required.

Properties

IUPAC Name

5-chloro-2-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQMZTXMCAPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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